molecular formula C30H66N4O12P2 B12694558 Einecs 298-550-1 CAS No. 93805-67-5

Einecs 298-550-1

Cat. No.: B12694558
CAS No.: 93805-67-5
M. Wt: 736.8 g/mol
InChI Key: KRQDUKGDTPUTQA-XSFXTZNASA-N
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Description

Einecs 298-550-1, also known as β-D-glucose 1,6-bis(dihydrogen phosphate), compound with cyclohexylamine (1:4), is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of β-D-glucose 1,6-bis(dihydrogen phosphate) involves the phosphorylation of β-D-glucose. This process typically requires the use of phosphorylating agents such as phosphoric acid or phosphorus oxychloride under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired bisphosphate compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

β-D-glucose 1,6-bis(dihydrogen phosphate) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo substitution reactions where the phosphate groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various phosphorylated derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

β-D-glucose 1,6-bis(dihydrogen phosphate) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: This compound is utilized in studies related to cellular metabolism and enzyme activity.

    Industry: It is used in the production of various biochemical products and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of β-D-glucose 1,6-bis(dihydrogen phosphate) involves its interaction with specific molecular targets, such as enzymes involved in glucose metabolism. The compound acts as a substrate or inhibitor, modulating the activity of these enzymes and affecting metabolic pathways. The phosphorylation state of the compound plays a crucial role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • β-D-glucose 1-phosphate
  • β-D-glucose 6-phosphate
  • α-D-glucose 1-phosphate

Comparison

Compared to its similar compounds, β-D-glucose 1,6-bis(dihydrogen phosphate) is unique due to its dual phosphorylation, which provides distinct chemical and biological properties. This dual phosphorylation allows it to participate in more complex biochemical pathways and reactions, making it a valuable compound in various research applications.

Properties

CAS No.

93805-67-5

Molecular Formula

C30H66N4O12P2

Molecular Weight

736.8 g/mol

IUPAC Name

cyclohexanamine;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl] dihydrogen phosphate

InChI

InChI=1S/4C6H13N.C6H14O12P2/c4*7-6-4-2-1-3-5-6;7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15/h4*6H,1-5,7H2;2-9H,1H2,(H2,10,11,12)(H2,13,14,15)/t;;;;2-,3-,4+,5-,6+/m....1/s1

InChI Key

KRQDUKGDTPUTQA-XSFXTZNASA-N

Isomeric SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O

Canonical SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O

Origin of Product

United States

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